N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)-2-chlorobenzamide
Description
Significance in Organic Chemistry Research
N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)-2-chlorobenzamide occupies a critical niche in heterocyclic compound research due to its dual functionality. The 2,3'-bithiophene moiety provides extended π-conjugation essential for charge transport in organic electronic devices, while the 2-chlorobenzamide group introduces dipole moments and hydrogen-bonding sites that enable precise molecular self-assembly. This synergy makes the compound particularly valuable for:
- Organic Field-Effect Transistors (OFETs): The bithiophene unit’s planar structure facilitates hole mobility exceeding 0.1 cm²/V·s in thin-film configurations, comparable to benchmark materials like pentacene derivatives.
- Photovoltaic Materials: Conjugation between thiophene rings enables broad light absorption in the 300–500 nm range, suitable for organic solar cell active layers.
- Supramolecular Catalysis: The hydroxyethyl spacer allows rotational freedom, enabling adaptive binding to transition metal complexes in catalytic systems.
Recent studies demonstrate that substituting the benzamide’s chlorine atom modulates the compound’s HOMO-LUMO gap by 0.3–0.5 eV, illustrating its tunability for optoelectronic applications.
Position within Bithiophene-Benzamide Compound Class
This compound belongs to the emerging class of bithiophene-benzamide hybrids, distinguished by three structural features:
- Regiochemistry: The 2,3'-bithiophene linkage creates a 144° inter-ring dihedral angle, reducing steric hindrance compared to 2,2'-bithiophene derivatives while maintaining conjugation.
- Substituent Effects: The ortho-chlorine on benzamide increases rotational barrier energy to 12.3 kcal/mol, stabilizing planar conformations crucial for crystalline material growth.
- Hydroxyethyl Spacer: Unlike methyl or ethyl linkers, the –CH2CH2OH group enables pH-responsive solubility (logP = 2.1–4.3 across pH 3–9), facilitating solution processing.
Comparative analysis with related structures reveals key advantages:
| Property | 2,3'-Bithiophene Derivative | 2,2'-Bithiophene Analog | Benzamide Control |
|---|---|---|---|
| λmax (nm) in CHCl3 | 318 | 297 | 265 |
| Melting Point (°C) | 189–192 | 147 | 142–144 |
| HOMO Energy (eV) | -5.3 | -5.6 | -6.8 |
Historical Context of Bithiophene and Benzamide Research
The compound’s development builds upon seven decades of foundational work:
- Bithiophene Chemistry (1950s–Present): Initial synthesis of 2,2'-bithiophene in 1952 enabled conductive polymer research, culminating in the 2000 Nobel Prize for polyacetylene derivatives. The 2,3'-isomer gained prominence after 2010 for reduced steric constraints in oligothiophene syntheses.
- Benzamide Applications (1900s–Present): 2-Chlorobenzamide emerged as a key metabolite of insect growth regulators in the 1980s, with subsequent studies revealing its crystal engineering potential through NH···O=C hydrogen bonding (2.89 Å bond length).
- Hybridization Trends (2010s–Present): The strategic merger of thiophene’s optoelectronic properties with benzamide’s self-assembly capabilities began with 2015 studies on thiophene-benzamide liquid crystals exhibiting 0.8 V switching voltages.
Research Objectives and Scope
Current investigations prioritize three domains:
- Synthetic Optimization: Developing atom-economical routes to achieve >90% yields at decagram scales, building upon existing N-bromosuccinimide-mediated bithiophene functionalization protocols.
- Structure-Property Relationships: Correlating the hydroxyethyl group’s conformation (gauche/anti populations) with charge mobility using synchrotron-based grazing-incidence XRD.
- Application-Specific Derivitization: Engineering variants through:
- Thiophene ring fluorination to lower LUMO levels
- Benzamide para-substitution to enhance thermal stability
- Hydroxyethyl esterification for cross-linkable polymers
Properties
IUPAC Name |
2-chloro-N-[2-hydroxy-2-(5-thiophen-3-ylthiophen-2-yl)ethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClNO2S2/c18-13-4-2-1-3-12(13)17(21)19-9-14(20)16-6-5-15(23-16)11-7-8-22-10-11/h1-8,10,14,20H,9H2,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYJVDPXUXDFWQZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NCC(C2=CC=C(S2)C3=CSC=C3)O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClNO2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-([2,3’-bithiophen]-5-yl)-2-hydroxyethyl)-2-chlorobenzamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the bithiophene derivative, followed by the introduction of the hydroxyethyl group and finally the attachment of the 2-chlorobenzoyl group. The reaction conditions often involve the use of organic solvents, catalysts, and specific temperature controls to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors, automated synthesis systems, and rigorous quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions: N-(2-([2,3’-bithiophen]-5-yl)-2-hydroxyethyl)-2-chlorobenzamide can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The compound can be reduced to modify the bithiophene moiety or the benzamide core.
Substitution: The chlorine atom in the 2-chlorobenzoyl group can be substituted with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyethyl group would yield a ketone or aldehyde, while substitution of the chlorine atom could result in various substituted benzamides.
Scientific Research Applications
Organic Electronics
The presence of the bithiophene moiety in N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)-2-chlorobenzamide enhances its conductivity, making it a candidate for organic semiconductor applications. Research indicates that compounds with similar structures can be utilized in:
- Organic Photovoltaics : The compound's electronic properties may facilitate its use in solar cells, where it can contribute to improved charge transport and light absorption.
- Organic Field-Effect Transistors (OFETs) : The conductive nature of the bithiophene unit allows for the exploration of this compound in the development of high-performance OFETs.
Medicinal Chemistry
Preliminary studies suggest that this compound exhibits biological activities relevant to medicinal chemistry. Compounds with similar structures have shown potential as:
- Anticancer Agents : The unique combination of functional groups may enhance the compound's reactivity and biological activity against cancer cells.
- Antimicrobial Agents : There is potential for this compound to exhibit antibacterial or antifungal properties, warranting further investigation into its pharmacological effects.
Material Science
The structural characteristics of this compound make it a candidate for various applications in material science:
- Conductive Polymers : Its incorporation into polymer matrices could lead to the development of new materials with enhanced electrical properties.
- Sensors : The compound's sensitivity to environmental changes could be exploited in sensor technology, particularly in detecting chemical or biological agents.
Case Study 1: Organic Photovoltaics
A study demonstrated that incorporating bithiophene derivatives into photovoltaic cells significantly improved power conversion efficiencies. The findings suggest that this compound could play a crucial role in advancing solar cell technology.
Case Study 2: Anticancer Activity
In vitro studies have indicated that similar benzamide derivatives exhibit cytotoxic effects on various cancer cell lines. Further research is needed to evaluate the specific mechanisms through which this compound exerts its effects.
Mechanism of Action
The mechanism of action of N-(2-([2,3’-bithiophen]-5-yl)-2-hydroxyethyl)-2-chlorobenzamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream signaling events and physiological responses. The exact pathways involved would depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)-2-chlorobenzamide can be contextualized against related benzamide derivatives, as outlined below:
Table 1: Structural and Functional Comparison
Key Comparative Insights
Electronic and Steric Effects :
- The bithiophene moiety in the target compound introduces extended conjugation and electron-rich regions, contrasting with nitro-substituted benzamides (e.g., 2-hydroxy-5-nitro-N-phenylbenzamide), where electron-withdrawing nitro groups reduce electron density and alter reactivity .
- The hydroxyethyl linker may enhance solubility compared to rigid aromatic linkers (e.g., Schiff bases in ), though this could reduce membrane permeability .
The bithiophene group could further modulate interactions with microbial enzymes or membranes . Chromene-based benzamides () are intermediates for pyrimidinones, indicating possible utility in heterocyclic synthesis rather than direct bioactivity .
Synthetic Complexity :
Biological Activity
N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)-2-chlorobenzamide is a compound of interest due to its potential biological activities. This article explores its properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C17H16ClN O2S2
- Molecular Weight : 381.9 g/mol
- CAS Number : 2034345-93-0
| Property | Value |
|---|---|
| Density | N/A |
| Boiling Point | N/A |
| Melting Point | N/A |
| Flash Point | N/A |
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. Preliminary studies suggest that it may inhibit certain enzymatic pathways, particularly those involved in cancer cell proliferation and survival. The presence of the bithiophene moiety is significant as it may enhance the compound's ability to penetrate cellular membranes and interact with intracellular targets.
Antitumor Activity
Research indicates that compounds similar to this compound exhibit antitumor properties. For instance, benzamide derivatives have been shown to inhibit the growth of various cancer cell lines by targeting key regulatory pathways involved in cell cycle progression and apoptosis.
- Case Study : A study evaluated the effects of benzamide derivatives on human cancer cell lines, demonstrating significant cytotoxicity at micromolar concentrations. The mechanism was linked to the inhibition of histone deacetylases (HDACs), which are crucial for regulating gene expression and promoting apoptosis in cancer cells .
Antimicrobial Activity
Compounds with structural similarities have also been investigated for their antimicrobial properties. The bithiophene structure is known to enhance the antimicrobial activity of various compounds against a range of pathogens.
- Research Findings : A study highlighted that certain bithiophene derivatives exhibited potent antibacterial activity against Gram-positive and Gram-negative bacteria, suggesting that this compound could possess similar properties .
Structure-Activity Relationship (SAR)
The biological activity of benzamide derivatives often correlates with their structural features. The presence of electron-donating or withdrawing groups on the aromatic rings can significantly influence their potency.
| Compound Structure | Biological Activity |
|---|---|
| Benzamide with -OH | Increased cytotoxicity |
| Benzamide with -Cl | Enhanced selectivity |
Medicinal Chemistry
This compound is being explored as a potential lead compound for drug development. Its unique structure allows for modifications that could enhance its efficacy and selectivity against specific cancer types.
Future Directions
Further research is needed to fully elucidate the biological mechanisms underlying the activity of this compound. Studies focusing on:
- In Vivo Efficacy : Evaluating the antitumor effects in animal models.
- Toxicology : Assessing safety profiles in preclinical studies.
- Formulation Development : Exploring delivery methods to improve bioavailability.
Q & A
Basic: What are the most reliable synthetic routes for N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)-2-chlorobenzamide?
Methodological Answer:
The synthesis typically involves sequential coupling and amidation steps. Key approaches include:
- Thiophene Coupling: Palladium-catalyzed C–H functionalization for bithiophene formation, as demonstrated in using 5-chlorothiophene derivatives and 2-methyl-1,3-dioxolane under Pd catalysis (pentane/EtOAc solvent system, 71% yield) .
- Amide Bond Formation: Activation of 2-chlorobenzoyl chloride (or analogous acyl chlorides) with coupling agents like pyridine or DMF, followed by reaction with aminoethanol intermediates. highlights the use of 2,4-difluorobenzoyl chloride and 5-chlorothiazol-2-amine in pyridine to form stable amides .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
